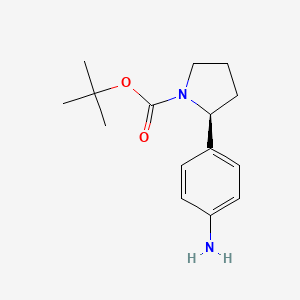![molecular formula C9H15N3S B1517173 2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine CAS No. 1018295-48-1](/img/structure/B1517173.png)
2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine
Overview
Description
2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring and a thiazole ring
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives often show significant pharmacological activity . They can act as antagonists of various receptors and inhibit a wide range of enzymes .
Mode of Action
It is known that the spatial orientation of substituents in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It is known that pyrrolidine derivatives can affect a variety of biochemical pathways, including those involving the vanilloid receptor 1, the insulin-like growth factor 1 receptor, phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that pyrrolidine derivatives can have antioxidative and antibacterial properties, and their effects on cell cycle have been characterized .
Action Environment
It is known that the stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine typically involves the following steps:
Formation of the Thiazole Ring: : This can be achieved through the reaction of thiourea with α-haloketones or α-haloaldehydes.
Introduction of the Pyrrolidine Ring: : The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where the thiazole ring acts as the nucleophile.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: : The amine group can be oxidized to form nitro compounds or amides.
Reduction: : The compound can be reduced to form amines or other reduced derivatives.
Substitution: : The thiazole and pyrrolidine rings can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles such as alkyl halides, alcohols, and amines can be used for substitution reactions.
Major Products Formed
Oxidation Products: : Nitro compounds, amides, and other oxidized derivatives.
Reduction Products: : Reduced amines and other derivatives.
Substitution Products: : Substituted thiazoles and pyrrolidines.
Scientific Research Applications
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : The compound has been investigated for its biological activity, including potential antimicrobial and antifungal properties.
Medicine: : Research has explored its use in drug discovery, particularly in the development of new therapeutic agents.
Industry: : It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine is structurally similar to other compounds containing pyrrolidine and thiazole rings. Some of these similar compounds include:
2-(Pyrrolidin-1-yl)aniline: : This compound has a similar pyrrolidine ring but lacks the thiazole ring.
2-(1-Pyrrolidinyl)benzenamine: : Another structurally related compound with a pyrrolidine ring and an aniline group.
2-(2-Oxopyrrolidin-1-yl)acetamide: : This compound features a pyrrolidin-2-one ring and an acetamide group.
These compounds share similarities in their core structures but differ in their functional groups and potential applications. The presence of the thiazole ring in this compound contributes to its unique chemical and biological properties.
Properties
IUPAC Name |
2-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S/c10-4-3-8-7-13-9(11-8)12-5-1-2-6-12/h7H,1-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQMXQDBUPFSBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CS2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Cyclopropylmethoxy)pyridin-4-yl]methanamine](/img/structure/B1517090.png)
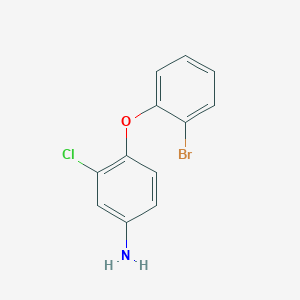
![(2S)-1-[(propan-2-yl)carbamoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1517092.png)
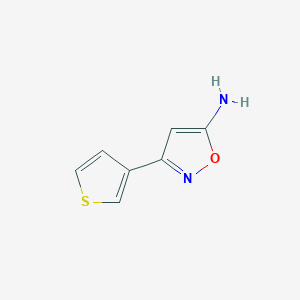
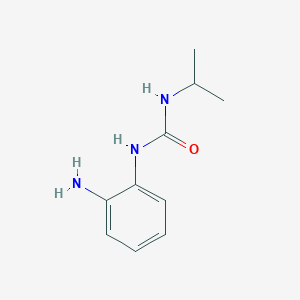
![1-[2-(4-Amino-3-methylphenoxy)ethyl]imidazolidin-2-one](/img/structure/B1517099.png)
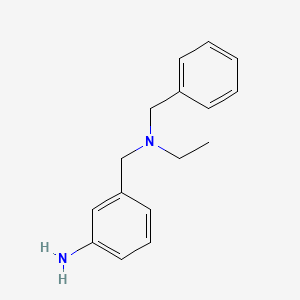

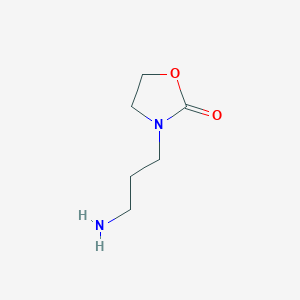
![6-[(2,2,2-Trifluoroethyl)amino]pyridine-3-carboxylic acid](/img/structure/B1517104.png)
![4-[(2-Methoxyethyl)amino]benzonitrile](/img/structure/B1517106.png)
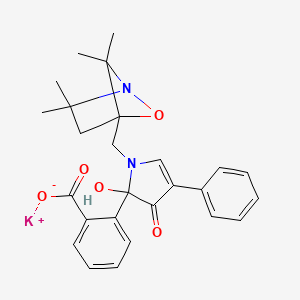
![Carbamic acid, N-[(2S)-2-[(methoxycarbonyl)amino]propyl]-, phenylmethyl ester](/img/structure/B1517118.png)
